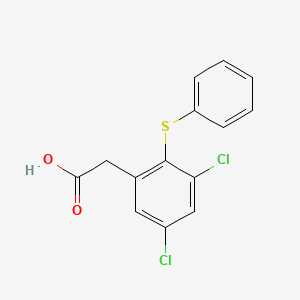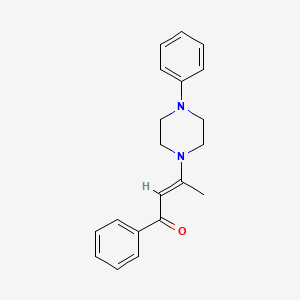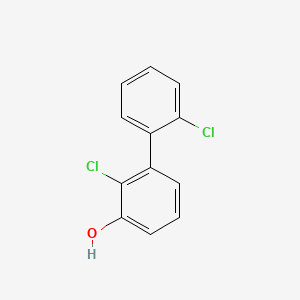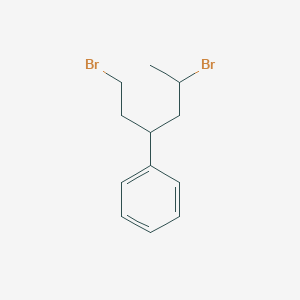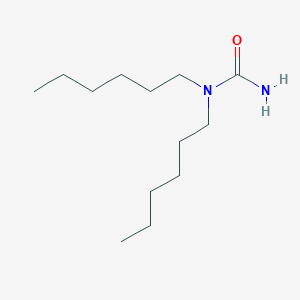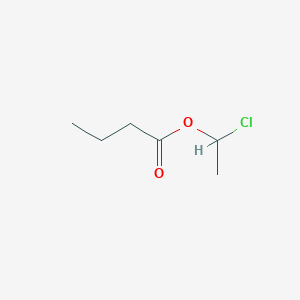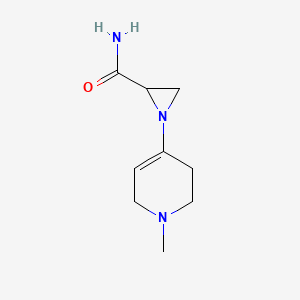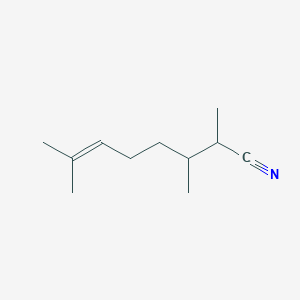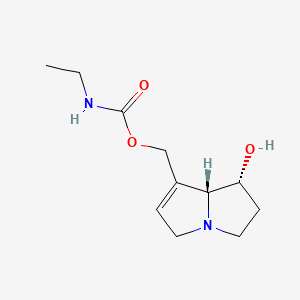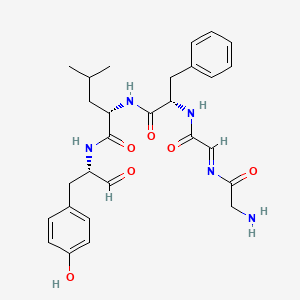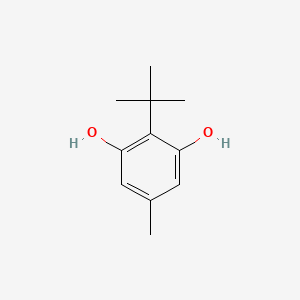
2-Tert-butyl-5-methylbenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-5-methylbenzene-1,3-diol is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring, along with tert-butyl and methyl substituents. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-methylbenzene-1,3-diol typically involves the alkylation of hydroquinone with tert-butyl alcohol and methylation using appropriate reagents. One common method involves the use of hydroquinone and tert-butyl alcohol in the presence of an acid catalyst, such as phosphoric acid, to form the tert-butyl derivative. This is followed by methylation using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents is crucial in industrial settings to minimize by-products and enhance the overall efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-5-methylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-5-methylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells and tissues.
Wirkmechanismus
The antioxidant properties of 2-Tert-butyl-5-methylbenzene-1,3-diol are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, thereby neutralizing free radicals. This compound can scavenge reactive oxygen species (ROS) and prevent oxidative damage to cells and tissues. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butyl-4-methylphenol: Similar structure but with different positioning of the methyl group.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with two tert-butyl groups and a methyl group.
Uniqueness
2-Tert-butyl-5-methylbenzene-1,3-diol is unique due to its specific arrangement of substituents, which imparts distinct antioxidant properties. Compared to other similar compounds, it offers a balance between steric hindrance and reactivity, making it effective in various applications .
Eigenschaften
CAS-Nummer |
79955-60-5 |
|---|---|
Molekularformel |
C11H16O2 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
2-tert-butyl-5-methylbenzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(12)10(9(13)6-7)11(2,3)4/h5-6,12-13H,1-4H3 |
InChI-Schlüssel |
HCTNLMOMUWQHQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)C(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


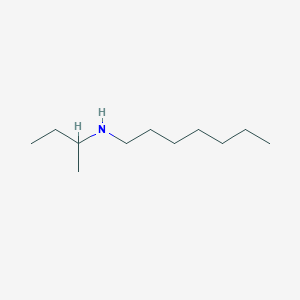
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
